molecular formula C38H50N2O9 B8103487 [(1R)-1-[3-(2-aminoethoxy)phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate

[(1R)-1-[3-(2-aminoethoxy)phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate

Cat. No.: B8103487
M. Wt: 678.8 g/mol
InChI Key: IUXMLUSGUQVKAO-RWSKJCERSA-N
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Description

AP1867-3-(aminoethoxy) is a synthetic ligand based on the AP1867 moiety. It is primarily used in the synthesis of PROTAC (Proteolysis Targeting Chimeras) FKBP12 F36V degraders. This compound is a synthetic ligand for FKBP (FK506-binding protein), which plays a crucial role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AP1867-3-(aminoethoxy) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents and catalysts to achieve high purity and yield .

Industrial Production Methods

Industrial production of AP1867-3-(aminoethoxy) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the compound’s purity and consistency. The compound is usually stored at -20°C under nitrogen to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

AP1867-3-(aminoethoxy) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .

Scientific Research Applications

AP1867-3-(aminoethoxy) has a wide range of scientific research applications, including:

    Chemistry: Used as a synthetic ligand in the development of PROTACs for targeted protein degradation.

    Biology: Plays a role in studying protein-protein interactions and cellular processes.

    Medicine: Potential applications in drug discovery and development, particularly in targeting specific proteins for degradation.

    Industry: Used in the production of specialized chemicals and pharmaceuticals

Mechanism of Action

AP1867-3-(aminoethoxy) exerts its effects by binding to FKBP, a protein involved in various cellular processes. The binding of AP1867-3-(aminoethoxy) to FKBP facilitates the formation of PROTACs, which target specific proteins for degradation via the ubiquitin-proteasome system. This mechanism allows for the selective degradation of target proteins, making it a valuable tool in research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AP1867-3-(aminoethoxy) is unique due to its specific structure, which allows for the formation of PROTACs targeting FKBP12 F36V. This specificity makes it a valuable tool in targeted protein degradation research and applications .

Properties

IUPAC Name

[(1R)-1-[3-(2-aminoethoxy)phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N2O9/c1-7-29(27-23-34(45-4)36(47-6)35(24-27)46-5)37(41)40-19-9-8-13-30(40)38(42)49-31(26-11-10-12-28(22-26)48-20-18-39)16-14-25-15-17-32(43-2)33(21-25)44-3/h10-12,15,17,21-24,29-31H,7-9,13-14,16,18-20,39H2,1-6H3/t29-,30-,31+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXMLUSGUQVKAO-RWSKJCERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H50N2O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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